molecular formula C13H12N2O2S B3082395 N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide CAS No. 1123883-53-3

N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide

Cat. No. B3082395
CAS RN: 1123883-53-3
M. Wt: 260.31 g/mol
InChI Key: LPXRFQYPABSWTF-UHFFFAOYSA-N
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Description

“N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide” is a chemical compound with the molecular formula C13H12N2O2S . It is available for purchase for pharmaceutical testing .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Spectroscopic Characterization : N-(2-aminophenyl)benzenesulfonamide and its derivatives have been synthesized and characterized by antimicrobial activity, FT-IR, 1H and 13C NMR. Two Schiff base ligands containing aromatic sulfonamide fragment were investigated by spectroscopic techniques and antimicrobial activity. The molecular geometry obtained from X-ray structure determination was optimized using the Density Functional Theory (DFT) method. Frontier molecular orbitals, chemical activity, non-linear optical properties (NLO), molecular electrostatic potential (MEP), Mulliken population method, natural population analysis (NPA), and natural bond orbital analysis (NBO) were also calculated (Demircioğlu et al., 2018).

Photophysical and Photochemical Properties

  • Photodynamic Therapy Application : New derivatives of benzenesulfonamide, such as zinc phthalocyanine, have been synthesized and characterized, showing good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties make them useful as Type II photosensitizers in the treatment of cancer in photodynamic therapy (Pişkin et al., 2020).

  • Zinc(II) Phthalocyanine as Photosensitizer : Zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base was synthesized and its structures characterized. Its photophysical and photochemical properties in dimethyl sulfoxide were investigated, highlighting its potential as a photosensitizer in photodynamic therapy, an effective alternative therapy in cancer treatment (Öncül et al., 2022).

Biochemical and Pharmacological Aspects

  • Enzyme Inhibition : N-substituted benzenesulfonamides, incorporating various moieties at the sulfonamide zinc binding group, have been investigated as Carbonic Anhydrase Inhibitors (CAIs) by means of inhibition and structural studies. These studies reveal aspects related to their inhibition mechanism (Di Fiore et al., 2011).

  • Antifungal Activity : Novel compounds containing the benzenesulfonamide moiety have been synthesized and screened for antifungal activity against Aspergillus niger & Aspergillus flavus, showing potent antifungal activity and significant structure-activity relationship (SAR) trends (Gupta & Halve, 2015).

  • Antitumor Activity : A series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives was synthesized and their in vitro antitumor activity determined. One compound in particular showed remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).

properties

IUPAC Name

N'-(benzenesulfonyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c14-13(11-7-3-1-4-8-11)15-18(16,17)12-9-5-2-6-10-12/h1-10H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXRFQYPABSWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide
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N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide
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N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide
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N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide
Reactant of Route 5
N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide
Reactant of Route 6
N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide

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